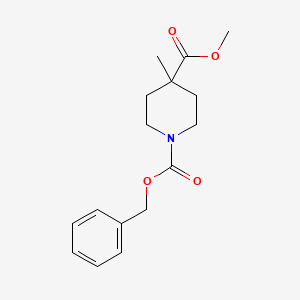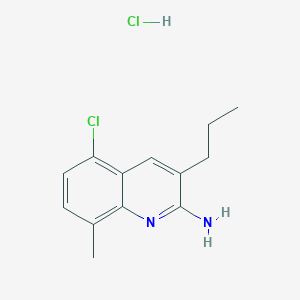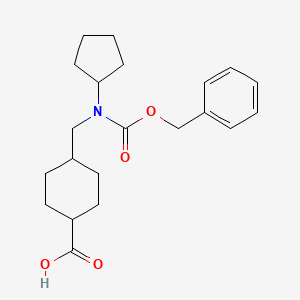
(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopentyl)amino)methyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopentyl)amino)methyl)cyclohexanecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a benzyloxycarbonyl group, a cyclopentylamino group, and a carboxylic acid group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopentyl)amino)methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the benzyloxycarbonyl group: This step involves the protection of an amine group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the cyclopentylamino group: This can be done through a nucleophilic substitution reaction where the protected amine reacts with a cyclopentyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopentyl)amino)methyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The cyclopentylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Free amine derivatives.
Substitution: Various substituted cyclopentylamino derivatives.
Applications De Recherche Scientifique
(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopentyl)amino)methyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopentyl)amino)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions at other sites. The cyclopentylamino group can interact with biological receptors or enzymes, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclohexyl)amino)methyl)cyclohexanecarboxylic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
(1r,4r)-4-((((Benzyloxy)carbonyl)(methyl)amino)methyl)cyclohexanecarboxylic acid: Similar structure but with a methyl group instead of a cyclopentyl group.
Uniqueness
(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopentyl)amino)methyl)cyclohexanecarboxylic acid is unique due to the presence of the cyclopentylamino group, which can impart different steric and electronic properties compared to other similar compounds
Propriétés
Formule moléculaire |
C21H29NO4 |
|---|---|
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
4-[[cyclopentyl(phenylmethoxycarbonyl)amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H29NO4/c23-20(24)18-12-10-16(11-13-18)14-22(19-8-4-5-9-19)21(25)26-15-17-6-2-1-3-7-17/h1-3,6-7,16,18-19H,4-5,8-15H2,(H,23,24) |
Clé InChI |
ZAQDVKFUGBWJDJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N(CC2CCC(CC2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


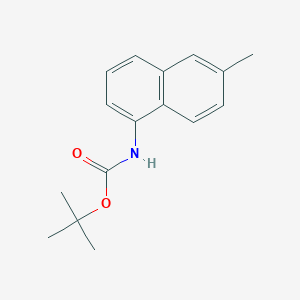
![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)

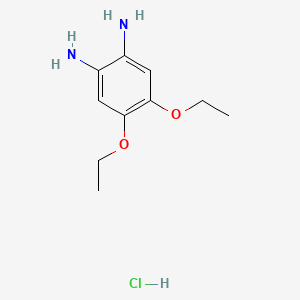
![2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)

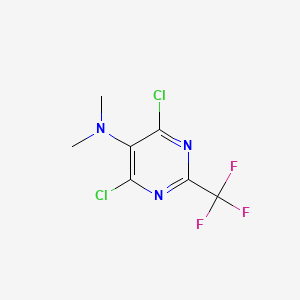
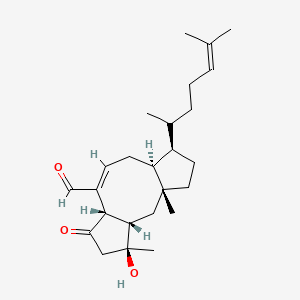
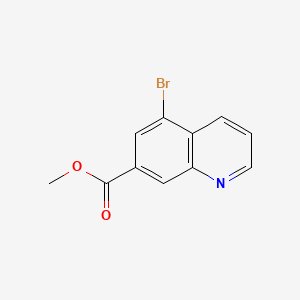
![N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid](/img/structure/B13718814.png)
![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)
